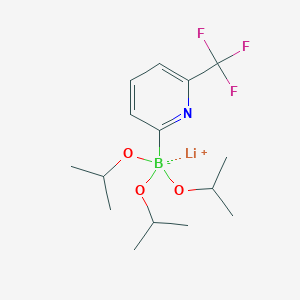
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate is a chemical compound with the molecular formula C15H24BF3LiNO3 and a molecular weight of 341.11 g/mol. This compound is known for its unique structure, which includes a borate group, a pyridine ring substituted with a trifluoromethyl group, and lithium ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ylboronic acid with lithium triisopropoxide under specific conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation states of the borate group.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: : Substitution reactions can occur at the pyridine ring or the borate group, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the pyridine ring or borate group.
Applications De Recherche Scientifique
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and catalysis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, and influencing their activity. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate can be compared with other similar compounds, such as:
Lithium diisopropylamide (LDA)
Lithium hexamethyldisilazide (LiHMDS)
Lithium bis(trimethylsilyl)amide (LiTMS)
These compounds share similarities in their use as strong bases and reagents in organic synthesis, but they differ in their specific structures and reactivity profiles. This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties.
Propriétés
IUPAC Name |
lithium;tri(propan-2-yloxy)-[6-(trifluoromethyl)pyridin-2-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-7-8-13(20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXKBFDDKINTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BF3LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
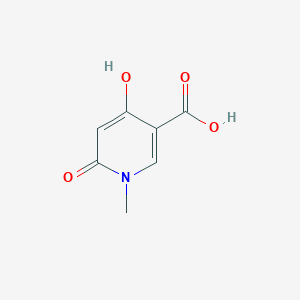
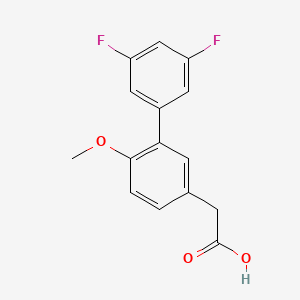
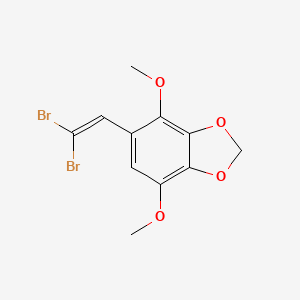
![[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)
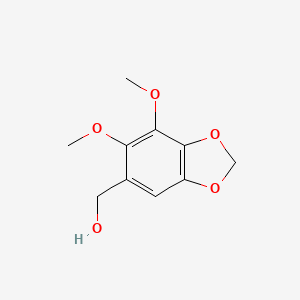
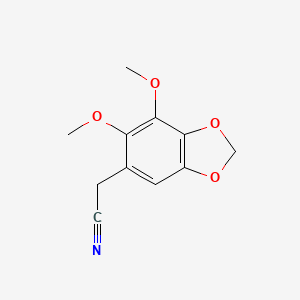
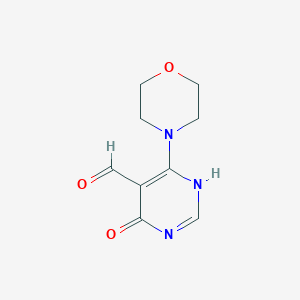
![6-Ethynyl-4-methoxybenzo[d][1,3]dioxole](/img/structure/B7880400.png)
![N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea](/img/structure/B7880410.png)
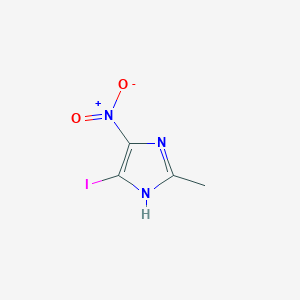

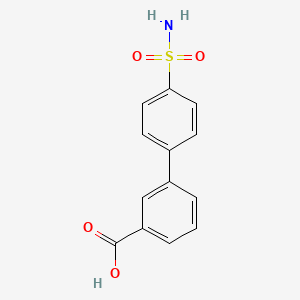
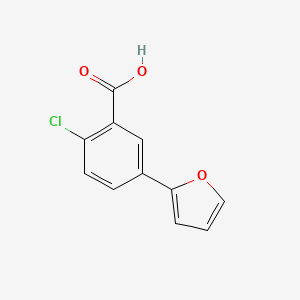
![7-bromo-2-methyl-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7880470.png)
